Methyl 3-iodo-4-morpholinobenzoate
Description
Methyl 3-iodo-4-morpholinobenzoate (CAS: 131614-73-7) is a benzoate ester derivative featuring a morpholino group at the 4-position and an iodine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₄INO₃, with a molecular weight of 347.16 g/mol. The compound is structurally characterized by the electron-donating morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the iodine atom, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in pharmaceutical synthesis, particularly in drug discovery and agrochemical research, where its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is of interest .
Properties
CAS No. |
1131614-73-7 |
|---|---|
Molecular Formula |
C12H14INO3 |
Molecular Weight |
347.15 g/mol |
IUPAC Name |
methyl 3-iodo-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H14INO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
PKNNUCZHEQOFGI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)I |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-iodo-4-morpholinobenzoate belongs to a family of substituted benzoate esters. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Substituent Effects on Reactivity: The morpholino group (C₄H₈NO) is bulkier and more polar than alkoxy groups (methoxy, ethoxy), influencing solubility and steric hindrance in reactions. For instance, the morpholino group may enhance binding to biological targets compared to alkoxy substituents .
Physicochemical Properties: Solubility: Alkoxy-substituted analogs (methoxy, ethoxy) exhibit higher solubility in non-polar solvents due to reduced polarity, whereas the morpholino group increases solubility in polar aprotic solvents . Stability: The iodine atom may render this compound more sensitive to light or nucleophilic substitution compared to fluorine-containing analogs .
Applications: Pharmaceuticals: Morpholino-substituted benzoates are often intermediates in kinase inhibitors or antibiotics due to their ability to modulate target binding . Agrochemicals: Methoxy and ethoxy derivatives are precursors in sulfonylurea herbicides (e.g., triflusulfuron methyl ester), as noted in pesticide chemistry .
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